molecular formula C16H10 B3432361 Pyrene CAS No. 1228182-40-8

Pyrene

Cat. No.: B3432361
CAS No.: 1228182-40-8
M. Wt: 218.133 g/mol
InChI Key: BBEAQIROQSPTKN-BZDICNBSSA-N
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Description

Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula for this compound is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, meaning the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and was first isolated from coal tar .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Coal Tar Distillation: this compound is primarily obtained from coal tar, where it occurs up to 2% by weight.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.

    Reduction: Radical anion of this compound.

    Substitution: Bromothis compound derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrene interacts with various biomolecules in its degradation process. For instance, the filamentous soil fungus Trichoderma sp. F03 has been identified to degrade this compound . During the degradation process, metabolites such as benzoic acid, 3-hydroxybenzoic acid, and acetic acid are produced .

Cellular Effects

The effects of this compound on cells are primarily observed in its interaction with various microorganisms. For instance, Trichoderma sp. F03, a filamentous soil fungus, can degrade this compound, thereby reducing its toxicity .

Molecular Mechanism

The molecular mechanism of this compound degradation involves the action of specific enzymes produced by microorganisms. In the case of Trichoderma sp. F03, the fungus degrades this compound into less toxic compounds, including benzoic acid, 3-hydroxybenzoic acid, and acetic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, Trichoderma sp. F03 has been observed to degrade up to 78% of this compound under specific culture conditions . This suggests that the effects of this compound can change over time, depending on the environmental conditions and the presence of degrading organisms.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound is a significant environmental contaminant due to its impact on human organs, including the kidney and liver .

Metabolic Pathways

This compound is involved in complex metabolic pathways during its degradation. The filamentous soil fungus Trichoderma sp. F03, for instance, transforms this compound into several metabolites, indicating that this compound undergoes multiple stages of metabolic processing .

Comparison with Similar Compounds

Properties

CAS No.

1228182-40-8

Molecular Formula

C16H10

Molecular Weight

218.133 g/mol

IUPAC Name

pyrene

InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1

InChI Key

BBEAQIROQSPTKN-BZDICNBSSA-N

impurities

... The usual contaminant which gives it a yellow color is tetracene.

SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Isomeric SMILES

[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

boiling_point

759 °F at 760 mmHg (EPA, 1998)
394 °C
404.00 °C. @ 760.00 mm Hg
404 °C
759 °F

Color/Form

Monoclinic prismatic tablets from alcohol or by sublimation;  pure pyrene is colorless
Pale yellow plates (from toluene, sublimes)
Colorless solid (tetracene impurities give yellow color)

density

1.27 at 73.4 °F (EPA, 1998) - Denser than water;  will sink
1.271 g/cu cm at 23 °C
1.27 g/cm³
1.27 at 73.4 °F

flash_point

>200.0 °C (>392.0 °F)

melting_point

313 °F (EPA, 1998)
150.62 °C
151.2 °C
151 °C
313 °F

physical_description

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)
Dry Powder
Colorless solid, but may be yellow from impurities;  [Hawley] Solid and solutions have slight blue fluorescence;  [Merck Index] Yellow crystalline solid;  [MSDSonline]
Solid
PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS.
Colorless solid, solid and solutions have a slight blue fluorescence.

Related CAS

41496-25-7
17441-16-6

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, 0.135 mg/L at 25 °C
In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L)
Soluble in ethanol, ethyl ether, benzene, toluene;  slightly soluble in carbon tetrachloride
Soluble in carbon disulfide, ligroin
Partially soluble in organic solvents
0.000135 mg/mL at 25 °C
Solubility in water, mg/l at 25 °C: 0.135

vapor_pressure

2.6 mmHg at 392.7 °F ;  6.90 mmHg at 429.4 °F (NTP, 1992)
0.0000045 [mmHg]
4.5X10-6 mm Hg at 25 °C
Vapor pressure, Pa at ? °C: 0.08
depends upon the specific compound

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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